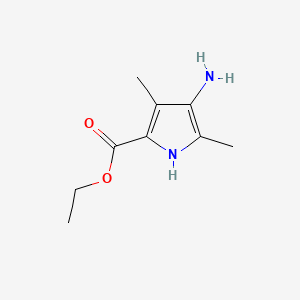
D-FRUCTOSE 1-PHOSPHATE SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose 1-phosphate sodium salt is a chemical compound with the molecular formula C6H11O9PNa2. It is an important intermediate in the metabolism of fructose and plays a crucial role in various biochemical pathways. This compound is often used in biochemical and molecular biology experiments as a substrate and nutrient source.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The sodium salt of D-fructose 1-phosphate is typically synthesized by reacting D-fructose with phosphoric acid. The process involves dissolving D-fructose in water and then adding an appropriate amount of phosphoric acid to generate D-fructose 1-phosphate. The resulting product is then crystallized or precipitated to obtain D-fructose 1-phosphate sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced as an amorphous powder and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: D-Fructose 1-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield other sugar phosphates.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include other sugar phosphates and derivatives that are useful in biochemical research and industrial applications .
Wissenschaftliche Forschungsanwendungen
D-Fructose 1-phosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of various enzymes.
Biology: The compound is involved in the study of metabolic pathways, particularly those related to fructose metabolism.
Wirkmechanismus
D-Fructose 1-phosphate sodium salt exerts its effects by participating in the metabolic pathways of fructose. It is primarily metabolized in the liver, where it is converted to fructose 1,6-bisphosphate by the enzyme fructokinase. This conversion is a key step in the glycolytic pathway, leading to the production of energy in the form of ATP. The compound also influences other metabolic processes, including the synthesis and breakdown of glycogen .
Vergleich Mit ähnlichen Verbindungen
- D-Fructose 6-phosphate disodium salt
- D-Fructose 1,6-bisphosphate trisodium salt
- D-Xylulose 5-phosphate lithium salt
Comparison: D-Fructose 1-phosphate sodium salt is unique in its specific role in the metabolism of fructose. While other similar compounds like D-Fructose 6-phosphate and D-Fructose 1,6-bisphosphate are also involved in metabolic pathways, this compound is particularly important in the initial steps of fructose metabolism. Its unique structure and reactivity make it a valuable compound in biochemical research and industrial applications .
Eigenschaften
CAS-Nummer |
103213-46-3 |
|---|---|
Molekularformel |
C6H12NaO9P |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
sodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1 |
InChI-Schlüssel |
QZAYWIYBPHVPDE-WYVTXLGVSA-M |
SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O.[Na].[Na] |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)
![methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate](/img/structure/B561105.png)


![(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B561111.png)


![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)




